
(3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone is a heterocyclic compound that features both azetidine and pyrimidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrimidine is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone typically involves the formation of the azetidine ring followed by its functionalization with a pyrimidine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce any carbonyl functionalities present in the molecule.
Substitution: The azetidine and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the azetidine or pyrimidine rings.
Aplicaciones Científicas De Investigación
(3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: Another azetidine derivative with a lactam ring, commonly used in antibiotic research.
Pyrimidin-2-one: A pyrimidine derivative with a carbonyl group, used in various pharmaceutical applications.
Uniqueness
(3,3-Dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Propiedades
IUPAC Name |
(3,3-dimethylazetidin-1-yl)-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-13(7-10)9(14)8-11-4-3-5-12-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSDSILZFVOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
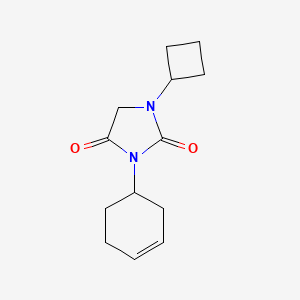
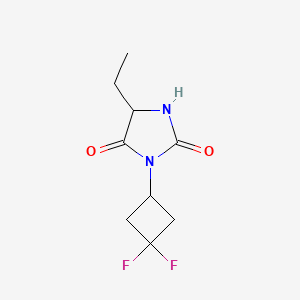
![1,5-Dimethyl-3-[2-(3-methylpyridin-4-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7360670.png)
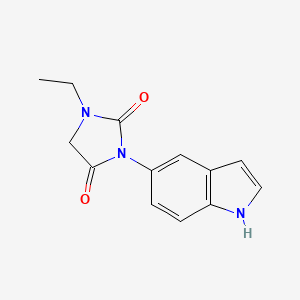
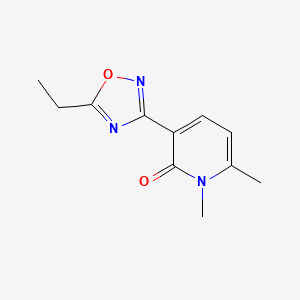
![1,5,5-Trimethyl-3-[2-(oxolan-3-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7360712.png)
![8-(Furan-3-ylmethyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7360728.png)
![2-Methyl-6-(2-methylpropyl)pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B7360729.png)

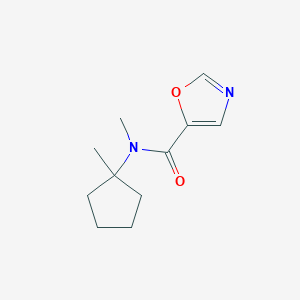
![3-[(4-Methylthiophen-3-yl)methyl]-1-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7360739.png)
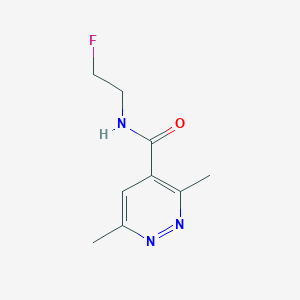
![2-[Methyl-(7-methyl-1,3-benzothiazol-2-yl)amino]ethanol](/img/structure/B7360756.png)
![4-[(7-Methyl-1,3-benzothiazol-2-yl)amino]pyrrolidin-2-one](/img/structure/B7360760.png)
